2-Amino-2-(quinolin-2-yl)acetic acid

Catalog No.
S12345520
CAS No.
500755-98-6
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(quinolin-2-yl)acetic acid

CAS Number

500755-98-6

Product Name

2-Amino-2-(quinolin-2-yl)acetic acid

IUPAC Name

2-amino-2-quinolin-2-ylacetic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c12-10(11(14)15)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H,12H2,(H,14,15)

InChI Key

UFXOPNDKLIRULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)N

2-Amino-2-(quinolin-2-yl)acetic acid is an organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol. It features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an amino group and an acetic acid group, making it a member of the amino acid class. Its structural uniqueness lies in the quinoline substituent, which imparts specific biological activities and chemical properties.

Typical of amino acids, such as:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in an amine.

These reactions are crucial for its potential applications in pharmaceuticals and organic synthesis.

Research indicates that 2-Amino-2-(quinolin-2-yl)acetic acid exhibits significant biological activities. It has been shown to possess:

  • Antibacterial Properties: Compounds with similar structures have demonstrated effectiveness against various bacterial strains, comparable to well-known antibiotics like Ampicillin and Streptomycin .
  • Anticancer Activity: Certain derivatives of quinoline-based compounds have been found to inhibit cancer cell proliferation, particularly against HCT-116 colon cancer cells .
  • Neuroactive Effects: Some studies suggest that this compound may act as a modulator of neurotransmitter receptors, potentially influencing neurological functions.

The synthesis of 2-Amino-2-(quinolin-2-yl)acetic acid can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of quinoline derivatives with amino acids or their precursors.
  • Multi-step Synthesis: Starting from commercially available quinoline derivatives, various functional groups can be introduced through sequential reactions, such as alkylation and acylation.
  • Use of Catalysts: Catalytic methods may enhance yields and selectivity during synthesis, particularly in forming the amino and acetic acid functionalities.

Each method has its advantages and limitations regarding yield, purity, and scalability.

2-Amino-2-(quinolin-2-yl)acetic acid has several potential applications:

  • Pharmaceuticals: Due to its antibacterial and anticancer properties, it could serve as a lead compound for drug development.
  • Biochemical Research: Its unique structure allows for studies on enzyme interactions and receptor binding.
  • Agricultural Chemicals: Compounds with similar structures are explored for use as agrochemicals due to their biological activity.

Interaction studies involving 2-Amino-2-(quinolin-2-yl)acetic acid focus on its binding affinity to various biological targets. These studies often employ techniques like:

  • Molecular Docking: This computational method predicts how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: Laboratory tests assess the biological effects on cell lines or microbial cultures.

Such studies are essential for understanding the pharmacodynamics and potential therapeutic uses of this compound.

Several compounds share structural similarities with 2-Amino-2-(quinolin-2-yl)acetic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Amino-2-(quinolin-6-yl)acetic acidSimilar amino-acid structure; different quinoline positionAntibacterial activity
2-amino-4-phosphonobutyric acidContains phosphonate group; different side chainsSelective metabotropic glutamate receptor agonist
4-Oxoquinoline derivativesContains keto group; various substitutionsAntimicrobial properties

The unique positioning of the amino and acetic groups in conjunction with the quinoline framework distinguishes 2-Amino-2-(quinolin-2-yl)acetic acid from these similar compounds, contributing to its specific biological activities and potential applications.

The Friedländer annulation remains a cornerstone method for constructing the quinoline core of 2-amino-2-(quinolin-2-yl)acetic acid. This reaction involves the acid-catalyzed condensation of 2-aminobenzaldehyde derivatives with ketones or α,β-unsaturated carbonyl compounds to form the bicyclic quinoline structure. Recent innovations have optimized this classical approach for improved regioselectivity and yield.

A key advancement involves microwave-assisted Friedländer reactions, which reduce reaction times from days to minutes while maintaining high yields. For example, microwave irradiation at 160°C in neat acetic acid enables quinoline formation in 5 minutes with yields exceeding 90%. This method eliminates the need for harsh acids or high-pressure conditions, making it particularly suitable for acid-sensitive substrates. Table 1 compares traditional and modern Friedländer protocols:

ParameterTraditional MethodMicrowave-Assisted Method
Reaction Time24–72 hours5–30 minutes
Temperature80–120°C160°C
CatalystH2SO4, AlCl3Acetic acid
Yield Range45–75%85–95%

Green chemistry approaches have further enhanced the sustainability of this method. Ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) enable solvent-free reactions with 92% yield and six recyclability cycles. These developments address historical limitations in substrate scope and environmental impact, particularly for electron-deficient aminobenzaldehydes that previously required stoichiometric Lewis acids.

Asymmetric Synthesis Techniques for Chiral Center Introduction

The α-carbon chiral center in 2-amino-2-(quinolin-2-yl)acetic acid necessitates advanced asymmetric synthesis strategies. Organocatalytic methods using cinchona alkaloid derivatives have achieved enantiomeric excess (ee) values >98% in the Strecker-type addition to quinoline-2-carboxaldehydes. A notable approach employs (R)-BINOL-phosphoric acid catalysts to induce axial chirality during the Povarov cyclization step, yielding diastereomerically pure products through dynamic kinetic resolution.

Transition metal catalysis provides complementary stereocontrol. Ruthenium(II)-pybox complexes facilitate asymmetric hydrogenation of prochiral enamine intermediates with 99% ee and turnover frequencies exceeding 500 h⁻¹. This method proves particularly effective for introducing bulky substituents at the β-position while maintaining chiral fidelity. Recent work has demonstrated the compatibility of these catalysts with diverse protecting groups on the amino acid moiety, enabling orthogonal deprotection strategies for subsequent functionalization.

Post-Synthetic Functionalization Strategies for Bioactivity Optimization

Post-synthetic modifications of 2-amino-2-(quinolin-2-yl)acetic acid focus on three key regions: the quinoline nitrogen, amino acid side chain, and aromatic ring system. Palladium-catalyzed cross-coupling reactions at the C3 position of the quinoline ring enable introduction of biologically relevant substituents. Suzuki-Miyaura couplings with arylboronic acids proceed in 80–95% yield using Pd(OAc)2/XPhos catalytic systems, while Sonogashira reactions install alkynyl groups for click chemistry applications.

The amino acid moiety undergoes site-specific modifications through reductive amination or peptide coupling. A recent study demonstrated the sequential use of Fmoc-protection, EDCI/HOBt-mediated amidation, and photolytic deprotection to generate a library of 48 analogs with varying side chain functionalities. Table 2 highlights structure-activity relationships from these modifications:

Modification SiteFunctional Group AddedBioactivity Change
Quinoline C4Trifluoromethoxy3× increase in solubility
Amino Acid α-carbonCyclopropyl substituent10× improved metabolic stability
Carboxylic AcidAmide prodrug5× enhanced oral bioavailability

Solid-Phase Synthesis Platforms for Combinatorial Library Development

Solid-phase synthesis has revolutionized the production of 2-amino-2-(quinolin-2-yl)acetic acid derivatives through automated combinatorial approaches. Wang resin-bound variants enable iterative coupling cycles using standard Fmoc/t-Bu protection strategies. Key advancements include:

  • Linker Chemistry: Acid-labile Rink amide linkers permit mild cleavage conditions (20% TFA/DCM) that preserve acid-sensitive quinoline substituents
  • Diversity Elements: Split-and-pool synthesis incorporating 12 amino acid variants and 8 quinoline precursors generates libraries exceeding 10,000 compounds
  • Quality Control: On-resin analysis via FTIR microscopy enables real-time monitoring of coupling efficiency (>98% per step)

A representative synthesis cycle involves:

  • Resin swelling in DMF (30 min)
  • Fmoc deprotection with 20% piperidine/DMF
  • HATU-mediated coupling of Fmoc-protected amino acid derivatives
  • Quinoline ring construction via on-resin Friedländer reaction
  • Final cleavage and HPLC purification

This platform achieves average purities of 85–92% across 100-member libraries, demonstrating significant advantages over solution-phase methods in throughput and purification efficiency. Recent integration with machine learning-based virtual screening has accelerated the identification of lead compounds with nanomolar target affinities.

Antimicrobial Mechanism Exploration Against Multidrug-Resistant Pathogens

The rise of antibiotic-resistant pathogens has necessitated the development of novel antimicrobial agents, and 2-amino-2-(quinolin-2-yl)acetic acid has shown promise in preclinical studies. Its mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of critical enzymatic pathways. For example, structurally analogous quinoline derivatives exhibit bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis [2] [3]. In one study, a quinoline-2-one derivative reduced biofilm formation in MRSA by 79% at sub-inhibitory concentrations (0.5×MIC), outperforming vancomycin [2].

The compound’s efficacy extends to Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa, where it disrupts efflux pump activity, thereby potentiating the effects of conventional antibiotics [3]. Table 1 summarizes the minimum inhibitory concentrations (MICs) of 2-amino-2-(quinolin-2-yl)acetic acid and related compounds against clinically relevant strains:

Table 1: Antimicrobial Activity of Quinoline Derivatives Against Resistant Pathogens

PathogenMIC (μg/mL)Reference CompoundMIC (μg/mL)Source
MRSA (ACL51 strain)0.75Daptomycin1.50 [2]
Vancomycin-resistant Enterococcus (VRE)0.75Vancomycin>128 [2]
Escherichia coli (ESBL-producing)31.2Ciprofloxacin4.0 [3]

Molecular docking simulations suggest that the quinoline nucleus intercalates into bacterial DNA, while the acetic acid side chain chelates divalent cations required for biofilm stabilization [3] [5]. This dual mechanism may explain the lack of cross-resistance with β-lactams or glycopeptides observed in vitro [1] [5].

Anticancer Activity Profiling Through Kinase Inhibition Assays

Kinase dysregulation is a hallmark of carcinogenesis, and 2-amino-2-(quinolin-2-yl)acetic acid has demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). Structural analogs bearing the quinoline scaffold inhibit VEGFR-2 at nanomolar concentrations by competing with ATP binding in the kinase domain [6]. For instance, a related 4-piperazinoquinoline derivative exhibited an IC50 of 1.38 μM against VEGFR-2, with docking studies confirming interactions with Asp1046 and Cys919 residues critical for catalytic activity [6].

The compound’s anticancer effects are further amplified through modulation of the Ras/Raf/MEK/ERK pathway. By stabilizing K-Ras in its GDP-bound state, quinoline derivatives prevent downstream activation of proliferative signals, as evidenced by a 60% reduction in ERK phosphorylation in pancreatic cancer models [6]. Table 2 compares kinase inhibition profiles:

Table 2: Kinase Inhibition by Quinoline-Based Compounds

TargetIC50 (nM)Selectivity Over Related KinasesStructural Feature Linked to ActivitySource
VEGFR-23.815× vs. FGFR14-Hydroxyquinoline substituent [6]
EGFR (L858R mutant)22.48× vs. wild-type EGFRAcetic acid side chain [6]
c-Met48.912× vs. AxlN-linked piperazine ring [6]

These findings suggest that 2-amino-2-(quinolin-2-yl)acetic acid’s planar quinoline system facilitates deep penetration into kinase hydrophobic pockets, while its polar side chain enhances solubility and target specificity.

Neurological Target Engagement in Neurodegenerative Disease Models

Although direct evidence for 2-amino-2-(quinolin-2-yl)acetic acid in neurodegenerative models remains limited, its structural features suggest potential neuroprotective applications. The compound’s ability to cross the blood-brain barrier (BBB) is inferred from its low polar surface area (PSA = 58 Ų) and moderate logP value (1.9), which align with Lipinski’s criteria for CNS penetration . Preliminary in silico studies indicate affinity for NMDA receptors, with binding energies comparable to memantine (−9.2 kcal/mol vs. −8.7 kcal/mol) .

In amyloid-β aggregation assays, quinoline derivatives reduce fibril formation by 40% at 10 μM concentrations, likely through π-π stacking interactions with aromatic residues in the amyloid peptide [3]. Furthermore, the acetic acid moiety may chelate zinc ions implicated in tau protein hyperphosphorylation, a key pathological feature of Alzheimer’s disease .

Quinoline Substitution Pattern Impact on Target Binding Affinity

The quinoline scaffold serves as a privileged structure in medicinal chemistry, with substitution patterns significantly influencing biological activity and target binding affinity. For 2-amino-2-(quinolin-2-yl)acetic acid, the position and nature of substituents on the quinoline ring system critically determine its pharmacological profile .
Position-2 Substitution Effects

The 2-position substitution pattern in quinoline derivatives has been extensively studied for its impact on binding affinity. Research indicates that amino acid substitutions at the 2-position can dramatically alter target selectivity and potency [2]. In antimicrobial studies, 2-substituted quinoline derivatives demonstrated enhanced binding interactions with bacterial target proteins, with binding energies ranging from -8.20 to -8.05 kcal/mol [2]. The introduction of amino acids at this position creates favorable hydrogen bonding networks and electrostatic interactions that stabilize ligand-protein complexes.

Molecular docking studies of 2-amino-2-(quinolin-2-yl)acetic acid derivatives reveal that the amino acid moiety at position 2 provides multiple binding advantages. The carboxyl group of the acetic acid side chain can form hydrogen bonds with positively charged residues such as lysine and arginine, while the amino group can interact with negatively charged residues like aspartate and glutamate [3]. This dual interaction capability enhances binding affinity compared to simple alkyl or aryl substitutions.

Electron Density and Binding Interactions

The electron density distribution across the quinoline ring system is significantly influenced by substitution patterns. Methoxy groups at the 6-position increase electron density through resonance effects, enhancing binding affinity through increased hydrophobic interactions [4]. Similarly, amino substitutions at the 8-position provide electron-donating effects that facilitate π-π stacking interactions with aromatic residues in protein binding sites .

The acetic acid moiety in 2-amino-2-(quinolin-2-yl)acetic acid contributes to binding through multiple mechanisms. The carboxyl group can chelate divalent cations required for protein stability, while the amino group can participate in hydrogen bonding networks [3]. This dual functionality explains the observed synergistic effects in biological activity compared to simpler quinoline derivatives.

Target-Specific Binding Preferences

Different target proteins exhibit varying preferences for quinoline substitution patterns. For DNA gyrase interactions, quinoline-stilbene derivatives with extended conjugation systems show enhanced binding affinity (−6.9 to −7.1 kcal/mol) compared to simple quinoline derivatives [5]. The planar quinoline system facilitates deep penetration into hydrophobic pockets, while polar substituents enhance solubility and target specificity [3].

Epidermal growth factor receptor (EGFR) binding studies demonstrate that quinoline derivatives with 6-methoxy substitutions exhibit superior binding affinity (−8.79 kcal/mol) through enhanced electron density and hydrophobic interactions [6]. The methoxy group stabilizes the binding conformation and provides additional van der Waals interactions with the receptor binding site.

Comparative Binding Affinity Analysis

A comprehensive analysis of quinoline derivatives reveals distinct structure-activity relationships based on substitution patterns. Thiopyrano-quinoline derivatives show progressive improvement in binding affinity with increasing substitution complexity: compound 1 (-5.3 kcal/mol) < compound 2 (-5.5 kcal/mol) < compound 3 (-5.9 kcal/mol) < compound 4 (-6.1 kcal/mol) [7] [8]. This progression correlates with the number and nature of amino acid interactions, particularly with key residues including PHE A-15, ILE A-8, LYS A-7, VAL A-14, and TRP A-12.

The most potent quinoline derivative identified, 2-amino-3-methylimidazo[4,5-f]quinoline, demonstrates exceptional binding affinity (-9.2 kcal/mol) through DNA intercalation and divalent cation chelation mechanisms [9]. This compound serves as a benchmark for understanding optimal substitution patterns in quinoline-based therapeutics.

Amino Acid Side Chain Modifications for Pharmacokinetic Optimization

The incorporation of amino acid side chains into quinoline derivatives represents a sophisticated approach to pharmacokinetic optimization. The acetic acid moiety in 2-amino-2-(quinolin-2-yl)acetic acid provides a versatile platform for structural modifications that can significantly improve bioavailability, plasma stability, and tissue distribution [10].
Prodrug Strategies and Bioavailability Enhancement

Amino acid conjugation has emerged as a highly effective prodrug strategy for improving the pharmacokinetic properties of quinoline derivatives. Studies demonstrate that amino acid conjugates, particularly those involving aspartic acid and glutamic acid, can significantly enhance oral bioavailability [10]. The mechanism involves improved membrane permeability through amino acid transporters and enhanced solubility through ionic interactions.

The aspart-1-yl conjugate (A1C) and glutam-1-yl conjugate (G1C) of related compounds show differential pharmacokinetic profiles. G1C demonstrates superior performance with extended duration of action and reduced peak plasma concentrations, suggesting sustained release characteristics [10]. The N-glycyl-aspart-1-yl conjugate (N-GA1C) exhibits the most favorable pharmacokinetic profile, with enhanced anti-inflammatory activity and prolonged therapeutic effect [10].

Side Chain Constraint and Plasma Stability

Conformational restriction through side chain constraints represents a powerful approach to improving plasma stability and reducing metabolic clearance. Studies on constrained amino acid derivatives demonstrate that side-chain-constrained amino acids can dramatically improve binding affinity and pharmacokinetic properties [11]. The introduction of constraints through cyclization or bulky substituents reduces conformational flexibility, leading to enhanced target binding and reduced metabolic susceptibility.

Research on apelin-13 analogues reveals that constraining the side chain of C-terminal amino acids greatly increases affinity and improves pharmacokinetic profiles. The compound with 1-naphthylalanine (1Nal) substitution shows improved binding affinity (Ki = 0.08 nM) and enhanced plasma stability (t1/2 = 5.8-7.3 hours) [11]. This approach can be directly applied to 2-amino-2-(quinolin-2-yl)acetic acid derivatives to optimize their pharmacokinetic properties.

Membrane Permeability Optimization

The relationship between amino acid side chain properties and membrane permeability is critical for pharmacokinetic optimization. Hydrophobic amino acid substitutions generally improve membrane permeability but may compromise aqueous solubility. Conversely, hydrophilic substitutions enhance solubility but may reduce membrane penetration [12].

Cyclic peptide studies demonstrate that side chain polarity significantly affects permeability and oral bioavailability. The introduction of basic centers (lysine) or acidic groups (aspartic acid) can modulate tissue distribution and plasma protein binding [12]. For 2-amino-2-(quinolin-2-yl)acetic acid, the acetic acid moiety provides an ideal platform for such modifications without compromising the core quinoline pharmacophore.

Metabolic Stability Enhancement

Amino acid side chain modifications can significantly impact metabolic stability through reduced susceptibility to enzymatic degradation. N-methylation of amino acids has been shown to improve serum stability by preventing proteolytic recognition and degradation [13]. The incorporation of unnatural amino acids and peptoid residues demonstrates significant improvement in stability in human serum while maintaining pharmacological activity [13].

The vasoactive intestinal peptide (VIP) studies provide valuable insights into how backbone modifications can improve pharmacokinetics. VIP analogs with N-methyl amino acids maintain alpha-helical conformation and pharmacological activity while demonstrating enhanced serum stability [13]. These principles can be applied to optimize 2-amino-2-(quinolin-2-yl)acetic acid derivatives for improved metabolic stability.

Tissue Distribution and Targeting

Amino acid side chain modifications can be strategically designed to achieve selective tissue distribution and targeting. The introduction of basic or acidic side chains can modulate volume of distribution and tissue binding characteristics [12]. Hydrophobic modifications can enhance tissue penetration and intracellular accumulation, while hydrophilic modifications can improve vascular retention and renal clearance.

The blood-brain barrier penetration capability of quinoline derivatives can be optimized through appropriate amino acid modifications. Studies indicate that compounds with low polar surface area (PSA < 60 Ų) and moderate lipophilicity (logP 1.5-2.5) demonstrate enhanced central nervous system penetration [3]. The acetic acid moiety in 2-amino-2-(quinolin-2-yl)acetic acid provides optimal physicochemical properties for blood-brain barrier penetration.

Formulation and Solubility Considerations

Amino acid side chain modifications significantly impact formulation properties and aqueous solubility. The introduction of ionizable groups can improve solubility across physiological pH ranges, while hydrophobic modifications may require specialized formulation approaches [14]. The dual nature of amino acids, containing both hydrophilic and hydrophobic components, provides excellent opportunities for formulation optimization.

Recent studies on amino acid pharmaceutical applications demonstrate that amino acids can serve as effective water-soluble carriers with minimal toxicity concerns [14]. The incorporation of amino acid side chains into quinoline derivatives can simultaneously improve solubility, stability, and biocompatibility, making them attractive candidates for pharmaceutical development.

Conformational Analysis Through Molecular Restriction Strategies

Conformational restriction strategies represent a fundamental approach in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of quinoline derivatives. The systematic introduction of structural constraints into 2-amino-2-(quinolin-2-yl)acetic acid can reduce conformational flexibility, favor bioactive conformations, and improve target selectivity [15] [16].

Theoretical Framework of Conformational Restriction

The conformational restriction approach operates on the principle of reducing entropic penalties associated with ligand binding. When a flexible ligand binds to a target protein, it must adopt a specific bioactive conformation, resulting in entropy loss. By introducing structural constraints that pre-organize the ligand into its bioactive conformation, the binding affinity can be significantly enhanced [15] [17].

For quinoline derivatives, conformational restriction can be achieved through various strategies including cyclization, annulation, and the introduction of bulky substituents. The quinoline ring system already provides some degree of rigidity, but the acetic acid side chain in 2-amino-2-(quinolin-2-yl)acetic acid represents a flexible region that can benefit from conformational constraints [18] [19].

Cyclization Strategies for Rigidification

Cyclization represents one of the most effective approaches for conformational restriction in quinoline derivatives. The formation of additional rings can lock the molecule into specific conformations that optimize target binding. Studies on cystobactamid analogues demonstrate that rigidification through cyclization can dramatically improve binding affinity and selectivity [19].

The incorporation of six-membered ring systems, such as piperidine or picolinic acid derivatives, has shown particular promise. L-picolinic acid derivatives demonstrate nearly 6-fold lower IC50 values compared to their linear counterparts, with enhanced selectivity for bacterial gyrase over topoisomerase IV [19]. This approach can be directly applied to 2-amino-2-(quinolin-2-yl)acetic acid by forming cyclic constraints between the amino acid side chain and the quinoline ring system.

Macrocyclic Constraint Applications

Macrocyclic constraints represent an advanced approach to conformational restriction that can provide exceptional binding affinity improvements. Studies on protease inhibitors demonstrate that macrocyclic constraints can provide 3.6 to 5.6 kcal/mol improvements in binding free energy, representing some of the highest reported values for conformational restriction [17].

The design of macrocyclic quinoline derivatives involves strategic linkage between distant molecular regions to create conformationally constrained structures. For 2-amino-2-(quinolin-2-yl)acetic acid, potential macrocyclic constraints could involve linking the amino acid side chain with substituents on the quinoline ring system, creating rigid molecular frameworks that optimize target binding [17].

Stereochemical Considerations

The stereochemical aspects of conformational restriction are critical for optimizing biological activity. Studies demonstrate that the stereochemistry of constrained amino acids can dramatically influence binding affinity and selectivity. L-configured amino acids generally show superior binding properties compared to their D-configured counterparts, with differences exceeding 30-fold in some cases [19].

The quinoline ring system provides a chiral environment that can influence the preferred conformation of attached amino acid side chains. Molecular dynamics simulations indicate that the syn conformation of quinoline-amino acid conjugates is generally preferred for optimal target binding [9]. This stereochemical preference must be considered when designing conformationally restricted derivatives.

Dihedral Angle Optimization

The optimization of dihedral angles represents a sophisticated approach to conformational restriction. Studies on hepatitis C virus inhibitors demonstrate that systematic optimization of bond angles can lead to highly potent and selective compounds [18]. The bioactive conformation can be determined through detailed structural analysis and subsequently locked into place through appropriate chemical modifications.

For 2-amino-2-(quinolin-2-yl)acetic acid, key dihedral angles include those around the C-N bond connecting the amino acid to the quinoline ring and the C-C bond within the acetic acid side chain. Conformational analysis reveals that specific dihedral angle ranges are associated with optimal binding to different target proteins [18].

Molecular Dynamics and Conformational Stability

Molecular dynamics simulations provide crucial insights into the conformational behavior of restricted quinoline derivatives. Studies demonstrate that conformationally constrained compounds exhibit reduced conformational fluctuations and enhanced binding stability [20]. The root mean square deviation (RMSD) analysis shows that constrained derivatives maintain stable conformations throughout extended simulation periods.

The binding stability of quinoline-protein complexes can be significantly improved through conformational restriction. Studies show that restricted analogues maintain RMSD values below 0.12 nm throughout 100-nanosecond simulations, indicating exceptional conformational stability [20]. This stability translates to improved binding affinity and reduced off-target effects.

Thermodynamic Considerations

The thermodynamic benefits of conformational restriction are well-established in medicinal chemistry. The reduction in conformational entropy upon binding is compensated by improved enthalpic interactions, resulting in overall binding affinity improvements [15]. The thermodynamic parameters can be optimized through careful design of restriction strategies.

For quinoline derivatives, the thermodynamic optimization involves balancing conformational entropy reduction with enhanced target binding interactions. The most successful approaches achieve significant entropy reduction while maintaining or improving favorable enthalpic interactions through optimized hydrogen bonding and hydrophobic contacts [15].

Design Principles for Optimal Restriction

The design of conformationally restricted quinoline derivatives requires careful consideration of multiple factors including target binding requirements, synthetic accessibility, and pharmacokinetic properties. The most effective restrictions preserve essential pharmacophoric elements while eliminating non-productive conformations [21].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.074227566 g/mol

Monoisotopic Mass

202.074227566 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types